1,3-Diphenoxy-2-propanol 1,3-Diphenoxy-2-propanol
Brand Name: Vulcanchem
CAS No.: 622-04-8
VCID: VC1960256
InChI: InChI=1S/C15H16O3/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2
SMILES: C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)O
Molecular Formula: C15H16O3
Molecular Weight: 244.28 g/mol

1,3-Diphenoxy-2-propanol

CAS No.: 622-04-8

Cat. No.: VC1960256

Molecular Formula: C15H16O3

Molecular Weight: 244.28 g/mol

* For research use only. Not for human or veterinary use.

1,3-Diphenoxy-2-propanol - 622-04-8

Specification

CAS No. 622-04-8
Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
IUPAC Name 1,3-diphenoxypropan-2-ol
Standard InChI InChI=1S/C15H16O3/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2
Standard InChI Key NKCVHIPHZCIEFC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)O
Canonical SMILES C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)O
Melting Point 81.5 °C

Introduction

1,3-Diphenoxy-2-propanol (CAS 622-04-8) is an aryloxypropanediol compound with dual phenoxy groups attached to a propane backbone. Its molecular formula is C₁₅H₁₆O₃, and it serves as a versatile intermediate in organic synthesis and industrial applications. Below is a structured analysis of its properties, synthesis, and applications, supported by diverse research findings.

Synthesis Methods

The synthesis of 1,3-diphenoxy-2-propanol typically involves:

  • Epichlorohydrin-Phenol Reaction: Reacting epichlorohydrin with phenol under alkaline conditions to form phenyl glycidyl ether, followed by further reaction with phenol .

  • Alternative Routes: Methods involving glycerol derivatives or bis-aryloxypropanol intermediates, as explored in antileishmanial drug research .

These processes yield a white crystalline powder with a purity ≥98% .

Industrial Applications

Polymer Stabilization

1,3-Diphenoxy-2-propanol acts as a:

  • Heat Stabilizer: Scavenges free radicals during polymer degradation, preserving mechanical properties .

  • Flow Modifier: Reduces viscosity in hot-melt adhesives and coatings, improving processing efficiency .

Antioxidant Activity

Its phenolic groups donate hydrogen atoms to neutralize oxidative radicals, extending polymer lifespan under thermal stress .

Pharmaceutical Research

Recent studies highlight its potential in drug development:

  • Antileishmanial Activity: Derivatives like 1,3-bis(aryloxy)propan-2-amines show IC₅₀ values <10 μM against Leishmania amazonensis, reducing parasite burden in macrophages by >95% .

  • Structure-Activity Relationship: Lipophilicity and substituent position on aryl rings influence efficacy and selectivity .

Comparison with Analogous Compounds

CompoundStructureKey Differences
3-Phenoxy-1,2-propanediolC₁₂H₁₄O₃Lacks one phenoxy group; lower thermal stability
Diphenyl EtherC₁₂H₁₀OSimpler ether structure; used as solvent
4-PhenylphenolC₁₂H₁₀OAntibacterial properties; limited polymer use

The dual phenoxy groups in 1,3-diphenoxy-2-propanol enhance its utility in high-temperature polymer applications.

Research Directions

  • Polymer Compatibility: Studies focus on optimizing interactions with ethylene-vinyl acetate (EVA) and polyurethanes to balance viscosity and stability .

  • Drug Delivery Systems: Investigations into its role as a carrier for controlled-release formulations .

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